

Unveiling the Solid-State Architecture of Anthanthrone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anthanthrone

Cat. No.: B1585402

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of pharmacologically relevant molecules is paramount. This in-depth technical guide delves into the core of unsubstituted **anthanthrone**'s solid-state arrangement, presenting key crystallographic data and the experimental protocols employed in its determination.

Anthanthrone (dibenzo[def,mno]chrysene-6,12-dione), a polycyclic aromatic hydrocarbon, serves as a foundational scaffold in the development of various functional materials and has garnered interest in medicinal chemistry. Its planar structure and potential for π - π stacking interactions are crucial determinants of its physicochemical properties and biological activity. The seminal work of Edwards and Stadler in 1971 first elucidated the precise three-dimensional arrangement of unsubstituted **anthanthrone** molecules in a crystalline lattice.

Crystallographic Data Summary

The crystal structure of unsubstituted **anthanthrone** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$.^[1] A notable feature of this crystal structure is the presence of three symmetrically independent molecules in the asymmetric unit, leading to a total of eight molecules ($Z = 8$) within the unit cell.^[1] The molecules are planar and are organized in stacks with varying degrees of overlap and intermolecular distances, with interplanar spacings of 3.46 Å, 3.54 Å, and 3.50 Å.^[1]

A comprehensive summary of the crystallographic data is presented in the table below.

| Parameter | Value |
|--|--|
| Empirical Formula | C ₂₂ H ₁₀ O ₂ |
| Formula Weight | 306.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a | 20.9 Å[1] |
| b | 3.86 Å[1] |
| c | 33.2 Å[1] |
| α | 90° |
| β | 92°[1] |
| γ | 90° |
| Volume | 2676.5 Å ³ |
| Z | 8[1] |
| Molecules per Asymmetric Unit | 3[1] |
| Data Collection Temperature | Room Temperature[1] |
| Radiation | Cu Kα (unfiltered)[1] |
| R-factor | 13.7%[1] |
| Standard Deviation of Atomic Coordinates | ~0.03 Å[1] |

Experimental Protocols

The determination of the crystal structure of unsubstituted **anthanthrone** involved a series of meticulous experimental steps, characteristic of crystallographic studies of that era.

Sample Preparation and Crystallization

The **anthanthrone** sample, initially obtained from I.C.I. Dyestuffs Division, underwent purification via sublimation.[1] This process was conducted under a partial vacuum in a stream

of dry nitrogen at approximately 350°C.[1] This high-temperature sublimation technique yielded small, needle-shaped single crystals suitable for X-ray diffraction analysis. The crystal selected for data collection had dimensions of 4 x 0.05 x 0.08 mm.[1]

X-ray Diffraction Data Collection

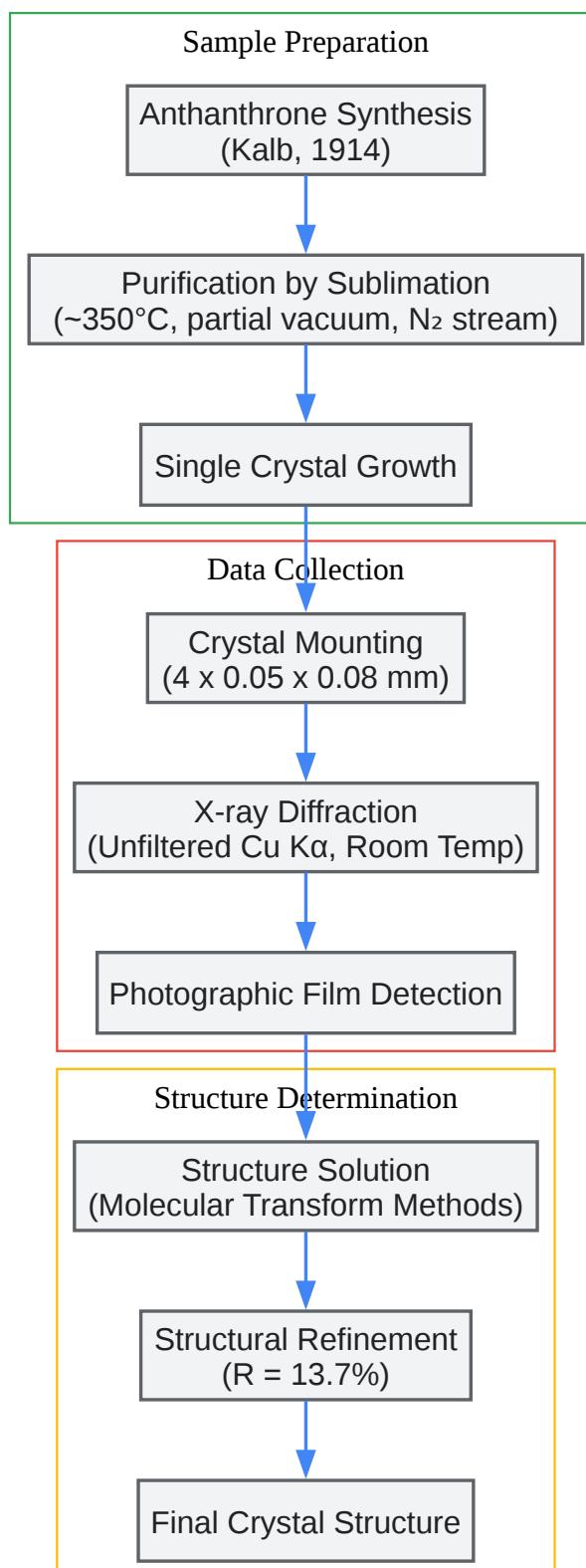
Single-crystal X-ray diffraction data were collected at room temperature using photographic methods.[1] Due to the small size of the crystal, unfiltered copper K α radiation was employed to maximize the diffracted intensity.[1] The diffraction patterns were recorded on photographic film, capturing reflections up to a reciprocal lattice unit of 1.5.[1] Data were collected primarily about the needle axis of the crystal.[1]

Structure Solution and Refinement

The crystal structure of **anthanthrone** was solved using molecular transform methods.[1] This approach, common before the widespread availability of direct methods, utilizes the Fourier transform of a known molecular model to interpret the diffraction pattern and determine the positions of the molecules within the unit cell. The initial structural model was then refined to a final residual (R-factor) of 13.7%, with the standard deviations of the atomic coordinates estimated to be around 0.03 Å.[1]

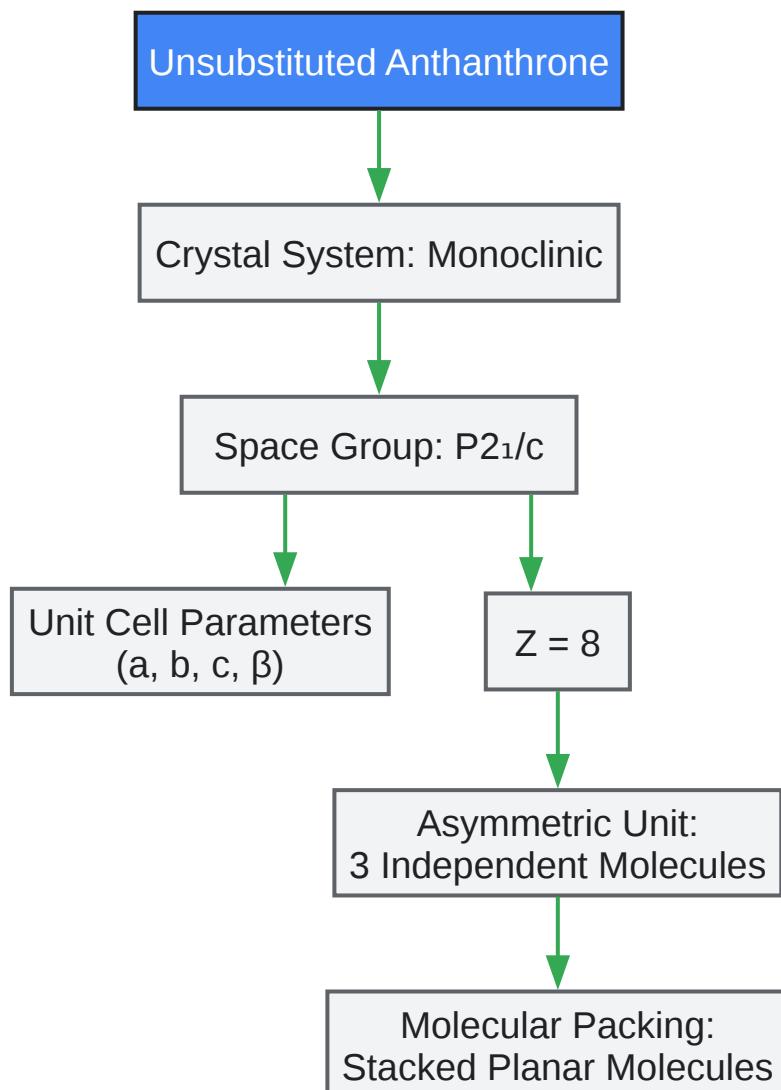
Visualizations

To further elucidate the experimental and logical frameworks of this crystallographic study, the following diagrams are provided.



[Click to download full resolution via product page](#)

Experimental workflow for determining the crystal structure of **anthanthrone**.



[Click to download full resolution via product page](#)

Logical relationship of the crystallographic data for unsubstituted **anthanthrone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]

- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of Anthranthrone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585402#crystal-structure-of-unsubstituted-anthranthrone\]](https://www.benchchem.com/product/b1585402#crystal-structure-of-unsubstituted-anthranthrone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com